Ditrisarubicin A

描述

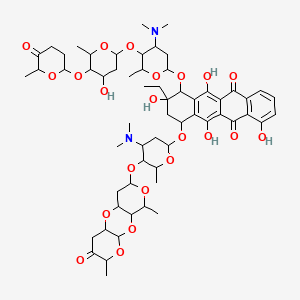

Ditrisarubicin A is a naturally occurring anthracycline antibiotic isolated from Streptomyces species, characterized by a unique hexasaccharide side chain attached to its tetracyclic aglycone core . This structural complexity distinguishes it from simpler anthracyclines like daunomycin or doxorubicin. Its potent cytostatic and antitumor activities are particularly notable in adriamycin (doxorubicin)-resistant mouse leukemia models, where it overcomes resistance mechanisms linked to drug efflux pumps or altered DNA topoisomerase II activity .

Key Physicochemical Properties (from ):

- Molecular weight: 1,165.29 g/mol (Ditrisarubicin C; similar for A/B).

- Solubility: Soluble in methanol, acetone, chloroform, and DMSO; sparingly soluble in water.

- Spectroscopic data: UV-Vis maxima at 238–568 nm (varies with pH); distinct NMR and IR profiles.

- Stability: Degrades under acidic or alkaline conditions, releasing trisaccharide components (cinerulose B, 2-deoxyfucose, rhodosamine).

属性

CAS 编号 |

87399-21-1 |

|---|---|

分子式 |

C60H82N2O22 |

分子量 |

1183.3 g/mol |

IUPAC 名称 |

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3 |

InChI 键 |

YSHFQLRUHOZEFD-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O |

规范 SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O |

同义词 |

ditrisarubicin A |

产品来源 |

United States |

相似化合物的比较

Structural Differences

Structural Implications :

- The hexasaccharide chain of this compound enhances DNA intercalation and binding kinetics compared to mono- or trisaccharide analogs .

- The dimethylamino group in its saccharide moiety allows acid addition salt formation, improving solubility for pharmaceutical formulations .

DNA Binding and Sequence Selectivity

Research Findings :

- Ditrisarubicin B (a structural analog) exhibits unique DNA footprinting patterns at 4°C, protecting adenine-thymine tracts more effectively than daunomycin .

- Binding kinetics studies suggest slower dissociation rates for this compound compared to doxorubicin, correlating with prolonged cytotoxic effects .

Antitumor Efficacy and Resistance Profiles

Mechanistic Insights :

- This compound inhibits RNA/DNA synthesis at lower concentrations than doxorubicin, likely due to stronger DNA binding and secondary mechanisms (e.g., reactive oxygen species generation) .

- Resistance to this compound is rare in adriamycin-resistant cell lines, suggesting distinct targets or evasion of efflux pumps .

常见问题

Q. What standards should guide the reporting of negative or inconclusive results in this compound studies?

- Follow SRQR (Standards for Reporting Qualitative Research) guidelines to transparently describe experimental limitations, such as batch variability in compound purity or confounding factors in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。